molecular formula C18H18N2O3S B15018075 1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole

1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole

Cat. No.: B15018075
M. Wt: 342.4 g/mol
InChI Key: XEIYPSFBDXLOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole is a complex organic compound with a unique structure that combines a sulfonyl group, a methoxy group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 4-methoxy-3-methylbenzenesulfonyl chloride, which is then reacted with 4-methyl-2-phenyl-1H-imidazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of a suitable electrophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would produce a sulfide derivative.

Scientific Research Applications

1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The imidazole ring can interact with metal ions, affecting enzymatic activities. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-methoxy-3-methylbenzenesulfonyl)-4-methyl-2-phenyl-1H-imidazole is unique due to the combination of its sulfonyl group, methoxy group, and imidazole ring. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-4-methyl-2-phenylimidazole

InChI

InChI=1S/C18H18N2O3S/c1-13-11-16(9-10-17(13)23-3)24(21,22)20-12-14(2)19-18(20)15-7-5-4-6-8-15/h4-12H,1-3H3

InChI Key

XEIYPSFBDXLOPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2C3=CC=CC=C3)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.